3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS No.: 1189646-90-9
Cat. No.: VC4305238
Molecular Formula: C22H26N4O3S
Molecular Weight: 426.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189646-90-9 |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 426.54 |
| IUPAC Name | 3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24) |
| Standard InChI Key | XHKNSOKUNNGFIF-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the piperazine and benzothiadiazine components separately, followed by their coupling. This process might involve reactions like nucleophilic substitution or condensation reactions, depending on the functional groups present.
Potential Applications
Compounds with piperazine and benzothiadiazine rings are often explored for their biological activities, including potential roles as pharmaceuticals. Piperazines are known for their presence in various drugs, acting on different receptors or enzymes, while benzothiadiazines have been studied for their antimicrobial and other biological properties.
Research Findings
While specific research findings on 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione are not available, related compounds have shown promise in various biological assays. For instance, piperazine derivatives have been investigated for their anti-inflammatory and neurological effects, while benzothiadiazines have been studied for antimicrobial activities.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound Component | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| Piperazine Part | C14H20N2O2 (related) | 248.32 g/mol (related) | Anti-inflammatory, Neurological |
| Benzothiadiazine Part | Not specified | Not specified | Antimicrobial |
| Full Compound | Not specified | Not specified | Potential pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume